molecular formula C12H17F2N5 B11741521 {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11741521
M. Wt: 269.29 g/mol
InChI Key: HNPAHTGTQISOTR-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a complex organic compound characterized by its unique structure, which includes two pyrazole rings and a difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The difluoroethyl group and pyrazole rings can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. This interaction can result in various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine: Similar structure but lacks the methyl group on the pyrazole ring.

    {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1H-pyrazol-5-yl)methyl]amine: Similar structure but lacks the methyl group on the second pyrazole ring.

Uniqueness

The presence of both methyl groups and the difluoroethyl group in {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine provides unique steric and electronic properties, making it distinct from similar compounds. These properties can influence its reactivity and interactions with biological targets, potentially leading to unique applications in various fields.

Properties

Molecular Formula

C12H17F2N5

Molecular Weight

269.29 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-1-(2-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C12H17F2N5/c1-9-10(6-17-19(9)8-12(13)14)5-15-7-11-3-4-16-18(11)2/h3-4,6,12,15H,5,7-8H2,1-2H3

InChI Key

HNPAHTGTQISOTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(F)F)CNCC2=CC=NN2C

Origin of Product

United States

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